Cas no 2228370-55-4 (tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)

tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate
- EN300-1885276
- 2228370-55-4
- tert-butyl 4-[3-(aminooxy)butyl]piperazine-1-carboxylate
-
- インチ: 1S/C13H27N3O3/c1-11(19-14)5-6-15-7-9-16(10-8-15)12(17)18-13(2,3)4/h11H,5-10,14H2,1-4H3
- InChIKey: VMHBBQKLPOENNU-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCN(CCC(C)ON)CC1)=O
計算された属性
- せいみつぶんしりょう: 273.20524173g/mol
- どういたいしつりょう: 273.20524173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 68Ų
tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1885276-0.05g |
tert-butyl 4-[3-(aminooxy)butyl]piperazine-1-carboxylate |
2228370-55-4 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1885276-5.0g |
tert-butyl 4-[3-(aminooxy)butyl]piperazine-1-carboxylate |
2228370-55-4 | 5g |
$3687.0 | 2023-05-23 | ||
Enamine | EN300-1885276-2.5g |
tert-butyl 4-[3-(aminooxy)butyl]piperazine-1-carboxylate |
2228370-55-4 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1885276-10g |
tert-butyl 4-[3-(aminooxy)butyl]piperazine-1-carboxylate |
2228370-55-4 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1885276-0.25g |
tert-butyl 4-[3-(aminooxy)butyl]piperazine-1-carboxylate |
2228370-55-4 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1885276-1.0g |
tert-butyl 4-[3-(aminooxy)butyl]piperazine-1-carboxylate |
2228370-55-4 | 1g |
$1272.0 | 2023-05-23 | ||
Enamine | EN300-1885276-1g |
tert-butyl 4-[3-(aminooxy)butyl]piperazine-1-carboxylate |
2228370-55-4 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1885276-10.0g |
tert-butyl 4-[3-(aminooxy)butyl]piperazine-1-carboxylate |
2228370-55-4 | 10g |
$5467.0 | 2023-05-23 | ||
Enamine | EN300-1885276-0.1g |
tert-butyl 4-[3-(aminooxy)butyl]piperazine-1-carboxylate |
2228370-55-4 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1885276-0.5g |
tert-butyl 4-[3-(aminooxy)butyl]piperazine-1-carboxylate |
2228370-55-4 | 0.5g |
$1221.0 | 2023-09-18 |
tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate 関連文献
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tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylateに関する追加情報
Comprehensive Overview of tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate (CAS No. 2228370-55-4)
The compound tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate (CAS No. 2228370-55-4) is a specialized chemical entity that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. With its unique molecular structure, this compound serves as a versatile intermediate in the development of novel therapeutic agents. The tert-butyl and piperazine moieties are particularly noteworthy, as they contribute to the compound's stability and reactivity, making it a valuable building block in drug discovery.
In recent years, the demand for aminooxy-containing compounds has surged, driven by their applications in bioconjugation and targeted drug delivery systems. Researchers are increasingly exploring the potential of tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate in the design of prodrugs and biocompatible linkers. Its ability to form stable oxime bonds with carbonyl groups has made it a popular choice for click chemistry applications, a trend that aligns with the growing interest in modular synthesis techniques.
The compound's CAS No. 2228370-55-4 is often searched in conjunction with terms like "synthetic applications", "piperazine derivatives", and "aminooxy functional group". These keywords reflect the broader scientific community's focus on structure-activity relationships and molecular optimization. Additionally, the rise of AI-driven drug discovery has further amplified interest in such compounds, as they are frequently used in high-throughput screening and virtual library design.
From a synthetic perspective, tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate offers several advantages. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's solubility and facilitates selective deprotection under mild conditions. This feature is particularly valuable in peptide synthesis and combinatorial chemistry, where precision and efficiency are paramount. Moreover, the butylpiperazine backbone provides a rigid framework that can be further functionalized to tailor the compound's physicochemical properties.
In the context of green chemistry, researchers are investigating eco-friendly protocols for the synthesis and utilization of tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate. Topics such as "solvent-free reactions" and "catalytic efficiency" are frequently associated with this compound, highlighting the industry's shift toward sustainable practices. The compound's compatibility with microwave-assisted synthesis and flow chemistry further underscores its relevance in modern laboratory settings.
Another area of interest is the compound's potential role in neurological research. The piperazine core is a common motif in CNS-active drugs, and the aminooxy group's ability to modulate pharmacokinetic profiles makes tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate a candidate for exploring new blood-brain barrier penetration strategies. This aligns with the increasing prevalence of neurodegenerative disease research and the search for innovative treatment modalities.
Quality control and analytical characterization of tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate are critical aspects of its application. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure purity and consistency. The compound's CAS No. 2228370-55-4 is often referenced in patent literature and technical datasheets, underscoring its commercial and academic significance.
In summary, tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate (CAS No. 2228370-55-4) represents a multifaceted tool in contemporary chemical research. Its structural features and functional groups make it indispensable for drug development, bioconjugation, and material science. As the scientific community continues to explore its potential, this compound is poised to remain at the forefront of innovation in synthetic and medicinal chemistry.
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